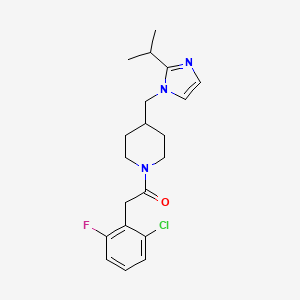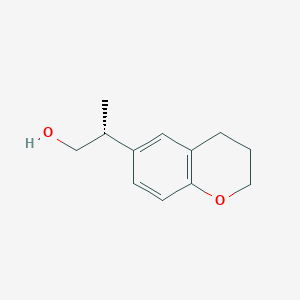
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol, also known as Chromanol 293B, is a chemical compound that has been widely used in scientific research. It is a selective blocker of the slow delayed rectifier potassium current (I_Ks) and has been used to study the role of this current in cardiac repolarization.
Mecanismo De Acción
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B selectively blocks I_Ks by binding to a specific site on the channel protein. This binding prevents the flow of potassium ions through the channel, leading to a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. This mechanism has been extensively studied and has provided valuable insights into the role of I_Ks in cardiac repolarization.
Biochemical and Physiological Effects:
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has been shown to have minimal effects on other potassium currents and ion channels, making it a selective blocker of I_Ks. It has been shown to prolong the action potential duration and increase the QT interval on the electrocardiogram. (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has also been shown to have antiarrhythmic effects and to reduce the incidence of ventricular fibrillation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B in lab experiments include its selectivity for I_Ks, its ability to prolong the action potential duration and increase the QT interval, and its antiarrhythmic effects. However, (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has some limitations, including its potential off-target effects on other potassium currents and ion channels, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B in scientific research. One direction is the development of new drugs that selectively target I_Ks for the treatment of arrhythmias. Another direction is the study of the role of I_Ks in other physiological processes, such as insulin secretion and neuronal excitability. (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B may also be useful in the development of new tools for the study of ion channel function and drug discovery.
Métodos De Síntesis
The synthesis of (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B involves the reaction of 3,4-dihydro-2H-pyran-2-one with (R)-(-)-1-(1-naphthyl)ethylamine. The resulting intermediate is then reacted with 4-chlorobutyryl chloride to yield (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B. The synthesis has been optimized to yield high purity and high yield of (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B.
Aplicaciones Científicas De Investigación
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has been widely used in scientific research to study the role of I_Ks in cardiac repolarization. It has been shown to selectively block I_Ks without affecting other potassium currents, making it a valuable tool for studying the role of I_Ks in cardiac electrophysiology. (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has also been used to study the effects of I_Ks on cardiac arrhythmias and to develop new drugs for the treatment of arrhythmias.
Propiedades
IUPAC Name |
(2R)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9,13H,2-3,6,8H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDISOPUFNYVSRA-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759472.png)
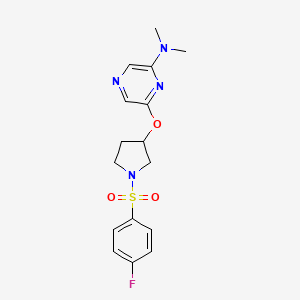
![N-[2-(2-ethoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2759475.png)
![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2759477.png)
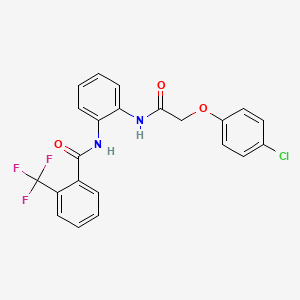
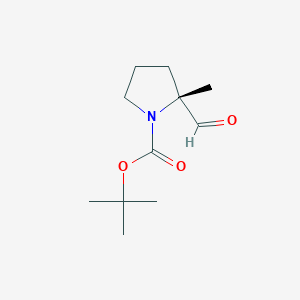
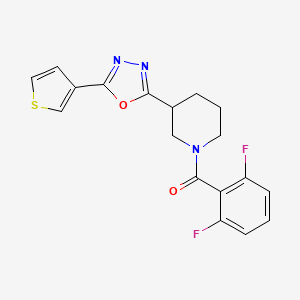

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide](/img/structure/B2759486.png)
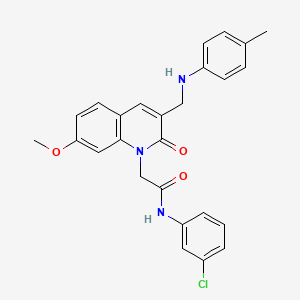
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B2759491.png)
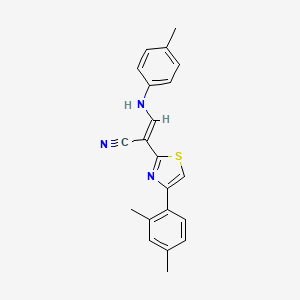
![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2759493.png)
